1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:
- Preparation of azide: The azide precursor can be synthesized by reacting 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the azide.
- Cycloaddition: The azide is then reacted with an alkyne, such as 4-fluorophenylacetylene, in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conducting polymers and coordination complexes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- 1-(2-bromophenyl)-4-(4-bromophenyl)-1H-1,2,3-triazol-5-amine
- 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of fluorine atoms, which can enhance its lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties can improve its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4/c15-10-7-5-9(6-8-10)13-14(17)20(19-18-13)12-4-2-1-3-11(12)16/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHVCXTIMCXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=CC=C(C=C3)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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